Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate
Description
Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a Boc-protected pyrrolidinyl group at position 2 and a methyl ester at position 2. This structure combines the rigidity of the oxazole ring with the steric protection of the Boc group, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors or kinase-targeting agents. Its physicochemical properties, such as solubility and stability, are influenced by the Boc group and ester functionality, which also facilitate further derivatization.
Properties
IUPAC Name |
methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)16-7-5-6-10(16)11-15-9(8-20-11)12(17)19-4/h8,10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZGXZROQPVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CO2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate (CAS Number: 1353502-02-9) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H20N2O5
- Molecular Weight : 296.32 g/mol
- IUPAC Name : Methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound involves the use of the tert-butoxycarbonyl (Boc) group as a protecting group for amines. This strategy is commonly employed in organic synthesis to facilitate various reactions under mild conditions. The compound can be synthesized through multi-step reactions involving pyrrolidine derivatives and oxazole formation .
Antimicrobial Properties
Recent studies have indicated that oxazole derivatives, including this compound, exhibit significant antimicrobial activity. In particular, compounds containing the oxazole ring have been tested against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus (G+) | Highly Active (+++), Inhibition Zone > 20 mm |
| Bacillus spp. (G+) | Moderately Active (++) |
| Escherichia coli (G-) | Active (+) |
| Klebsiella pneumoniae (G-) | Inactive (-) |
These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .
Cytotoxicity and Anticancer Activity
In addition to antimicrobial properties, compounds with oxazole structures have shown cytotoxic effects against cancer cell lines. For instance, certain derivatives were reported to inhibit angiogenesis by blocking NF-κB signaling pathways in leukemia and liver cancer cell lines. The IC50 values for these activities were found to be around 1.05 µg/mL for leukemia cells and 10.9 µg/mL for liver cells . This indicates a promising avenue for further exploration in cancer therapeutics.
Case Studies
Several case studies have highlighted the efficacy of oxazole-containing compounds in various biological assays:
-
Study on Antibacterial Activity :
- Researchers synthesized several oxazole derivatives and tested them against common pathogens.
- Results showed that specific derivatives had potent antibacterial effects, particularly against Staphylococcus aureus and other Gram-positive bacteria.
-
Cytotoxicity Assessment :
- A series of oxazole derivatives were evaluated for their cytotoxic effects on different cancer cell lines.
- Notably, one compound exhibited IC50 values indicating strong inhibition of cell proliferation in leukemia cells.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds similar to methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate exhibit antimicrobial properties. These compounds have been tested against a range of pathogens, demonstrating efficacy in inhibiting bacterial growth. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects
Studies have shown that derivatives of this compound may possess anti-inflammatory properties. The mechanism may involve modulation of inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation, such as arthritis or other autoimmune diseases .
Therapeutic Potential
Drug Development
The compound's structural features make it a valuable scaffold in drug design. Its ability to interact with various biological targets opens avenues for the development of new therapeutic agents. For example, modifications to the oxazole and pyrrolidine components can lead to derivatives with enhanced potency and selectivity for specific targets in disease pathways .
Neuroprotective Applications
Emerging research suggests that compounds related to this compound may offer neuroprotective benefits. Given the increasing prevalence of neurodegenerative diseases, this area represents a promising field for future studies aimed at understanding the underlying mechanisms and potential clinical applications .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance activity levels, leading to the development of new antibacterial agents.
Case Study 2: Anti-inflammatory Research
In vitro studies have shown that certain derivatives effectively reduce pro-inflammatory cytokine production in cell models exposed to inflammatory stimuli. These findings support the potential use of these compounds in managing inflammatory diseases.
Comparison with Similar Compounds
Structural Comparisons
The compound is compared below with two structurally related analogs: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methylpyrrole-3-carboxylate (10a) and Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate (S-20A) .
Key Observations :
- The oxazole core in the target compound and S-20A enhances aromatic stability compared to the pyrrole in 10a, which may influence π-π stacking interactions in drug design.
Key Observations :
Physicochemical and Spectroscopic Properties
Preparation Methods
General Synthetic Strategy
The preparation typically involves the following key steps:
- Synthesis of the oxazole core : Formation of the 1,3-oxazole ring bearing a carboxylate group at the 4-position.
- Introduction of the 1-(tert-butoxycarbonyl)-2-pyrrolidinyl substituent : Coupling the Boc-protected pyrrolidine moiety at the 2-position of the oxazole ring.
- Esterification : Formation of the methyl ester at the 4-carboxylate position.
Preparation of the Oxazole Carboxylate Scaffold
According to patent WO2011043371A1, oxazole carboxylic acid derivatives can be synthesized by cyclization of appropriate precursors such as amino-keto acid derivatives or via cyclodehydration reactions using reagents like iodine and triphenylphosphine in the presence of bases (e.g., triethylamine).
A representative method involves:
- Starting from methyl 2-amino-3-oxobutanoate hydrochloride or similar β-keto esters.
- Amidation with carboxylic acid derivatives or their activated forms.
- Cyclization using iodine (I2), triphenylphosphine (PPh3), and triethylamine (Et3N) to form the oxazole ring.
Introduction of the Boc-Protected Pyrrolidinyl Group
The Boc-protected pyrrolidine substituent is introduced by nucleophilic substitution or amidation reactions:
- The Boc group protects the amino functionality of pyrrolidine, enhancing selectivity and stability during synthesis.
- The amino compound (Boc-pyrrolidine) reacts with activated carboxylic acid derivatives of the oxazole intermediate.
- Activation of the carboxyl group is typically achieved by converting it into reactive derivatives such as acid chlorides, mixed anhydrides, or active esters (e.g., 1-hydroxybenzotriazole esters).
The coupling reaction is performed in inert solvents (e.g., dichloromethane, tetrahydrofuran) in the presence of condensing agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), dicyclohexylcarbodiimide (DCC), or carbonyldiimidazole (CDI).
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Activation of carboxylic acid | Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), oxalyl chloride, or isobutyl chloroformate | Converts acid to acid chloride or mixed anhydride for amide coupling |
| Coupling with Boc-pyrrolidine | Boc-protected pyrrolidine, condensing agent (EDC·HCl, DCC, CDI), base (Et3N, DIPEA), solvent (CH2Cl2, THF), 0 °C to 60 °C, 0.1–5 days | Base facilitates amide bond formation; temperature and time optimized for yield and purity |
| Cyclization to oxazole | Iodine (I2), triphenylphosphine (PPh3), triethylamine (Et3N), solvent (CH2Cl2), room temperature | Enables ring closure to form the oxazole ring |
| Esterification | Methanolysis of acid derivatives or direct esterification using methanol and acid/base catalysts | Methyl ester formation at the 4-carboxylate position |
Alternative Synthetic Routes
- The carboxylic acid derivative can be converted into an active ester (e.g., via 1-hydroxybenzotriazole) before reaction with the amino component to improve coupling efficiency.
- Using additives such as 1-hydroxybenzotriazole (HOBt) can suppress side reactions and increase yield.
- Organic bases like triethylamine or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize acids formed during coupling and promote reaction progress.
- Solvent choice is flexible but typically includes inert solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.
Example Synthesis Procedure (Adapted from Patent WO2011043371A1)
Preparation of Activated Carboxylic Acid Derivative:
- Dissolve the oxazole-4-carboxylic acid in dichloromethane.
- Add phosphorus oxychloride dropwise at 0 °C to form the acid chloride.
- Stir for 1 hour at 0 °C to room temperature.
Coupling with Boc-Pyrrolidine:
- Add Boc-protected pyrrolidine and triethylamine to the acid chloride solution.
- Stir the reaction mixture at 0–25 °C for 12–24 hours.
- Monitor reaction progress by TLC or HPLC.
-
- Quench reaction with water.
- Extract organic layer, wash with brine, dry over sodium sulfate.
- Concentrate and purify the product by column chromatography or recrystallization.
Research Findings on Reaction Optimization
- The use of carbodiimide-type condensing agents (e.g., EDC·HCl) combined with HOBt significantly improves coupling yields and reduces racemization.
- Temperature control between -20 °C and 60 °C is critical to balance reaction rate and selectivity.
- Prolonged reaction times (up to 5 days) may be necessary for complete conversion, especially in sterically hindered substrates.
- Solvent polarity affects solubility and reaction kinetics; dichloromethane and tetrahydrofuran are preferred for their inertness and ability to dissolve reactants.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Temperature | -20 °C to 60 °C | Controls reaction rate and selectivity |
| Reaction Time | 0.1 hour to 5 days | Ensures complete coupling and cyclization |
| Solvents | Dichloromethane, THF, DMF, toluene | Influence solubility and reaction environment |
| Condensing Agents | EDC·HCl, DCC, CDI | Facilitate amide bond formation |
| Additives | 1-Hydroxybenzotriazole (HOBt) | Enhances coupling efficiency and suppresses side reactions |
| Bases | Triethylamine, DIPEA, potassium carbonate | Neutralize acids, promote reaction progression |
Q & A
Q. How to address discrepancies between theoretical and observed melting points for crystalline derivatives?
- Polymorphism or solvent inclusion (e.g., lattice-bound DMF) can alter melting points. Recrystallize from alternative solvents (e.g., EtOH/H₂O) and analyze by PXRD. Thermogravimetric analysis (TGA) detects solvent loss prior to melting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
